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Compound of Interest

Compound Name: Cholesteryl sulfate sodium

Cat. No.: B15594431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR)

spectroscopic data of cholesteryl sulfate and its precursor, cholesterol. The structural

elucidation of cholesteryl sulfate is crucial for understanding its biological roles and for the

development of related therapeutic agents. This document presents key quantitative NMR data,

detailed experimental protocols, and visual aids to facilitate the analysis and interpretation of

NMR spectra for these compounds.

Comparison of NMR Data: Cholesteryl Sulfate vs.
Cholesterol
The primary difference between cholesterol and cholesteryl sulfate is the substitution of the 3β-

hydroxyl group with a sulfate moiety. This modification significantly influences the chemical

environment of nearby protons and carbons, leading to observable shifts in the NMR spectra.

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for both

compounds in deuterated dimethyl sulfoxide (DMSO-d₆), allowing for a direct comparison.

Table 1: ¹H NMR Chemical Shift Comparison (DMSO-d₆)
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Atom No.
Cholesterol δ
(ppm)

Cholesteryl Sulfate
δ (ppm)

Δδ (ppm)

3 3.25 3.84 +0.59

4α 2.18 2.37 +0.19

4β 2.35 2.37 +0.02

6 5.33 5.28 -0.05

18 0.65 0.65 0.00

19 0.99 0.96 -0.03

21 0.91 0.90 -0.01

26 0.84 0.84 0.00

27 0.85 0.84 -0.01

Note: Data compiled from various sources and databases. Minor variations may be observed

depending on experimental conditions.

Table 2: ¹³C NMR Chemical Shift Comparison (DMSO-d₆)
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Atom No.
Cholesterol δ
(ppm)

Cholesteryl Sulfate
δ (ppm)

Δδ (ppm)

1 36.6 36.5 -0.1

2 30.9 29.9 -1.0

3 69.8 77.2 +7.4

4 41.8 37.8 -4.0

5 141.2 140.5 -0.7

6 121.1 121.8 +0.7

7 31.3 31.2 -0.1

8 31.3 31.2 -0.1

9 49.6 49.5 -0.1

10 35.9 35.8 -0.1

11 20.6 20.5 -0.1

12 39.2 39.1 -0.1

13 41.9 41.8 -0.1

14 56.2 56.1 -0.1

15 23.8 23.7 -0.1

16 27.8 27.7 -0.1

17 55.8 55.7 -0.1

18 11.7 11.7 0.0

19 19.1 18.9 -0.2

20 35.3 35.2 -0.1

21 18.5 18.4 -0.1

22 35.7 35.6 -0.1

23 23.7 23.6 -0.1
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24 38.8 38.7 -0.1

25 27.6 27.5 -0.1

26 22.3 22.3 0.0

27 22.5 22.5 0.0

Note: Data compiled from various sources and databases. Minor variations may be observed

depending on experimental conditions.

The most significant changes are observed for the carbons and protons in close proximity to

the C-3 position, as expected. The C-3 carbon itself experiences a substantial downfield shift of

approximately 7.4 ppm in cholesteryl sulfate due to the deshielding effect of the electronegative

sulfate group. The attached H-3 proton also shows a significant downfield shift.

Experimental Protocols
A comprehensive structural elucidation of cholesteryl sulfate relies on a combination of one-

dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of cholesteryl sulfate for ¹H NMR and 20-50 mg

for ¹³C NMR experiments.

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated

dimethyl sulfoxide (DMSO-d₆).

Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

Transfer: Using a Pasteur pipette with a glass wool plug, filter the solution directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition
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All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher)

equipped with a suitable probe.

¹H NMR:

Experiment: Standard 1D proton experiment.

Number of Scans: 16-64 scans, depending on sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Spectral Width: -2 to 12 ppm.

Referencing: Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

¹³C NMR:

Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

Number of Scans: 1024-4096 scans, depending on sample concentration.

Relaxation Delay (d1): 2 seconds.

Spectral Width: -10 to 220 ppm.

Referencing: Reference the spectrum to the DMSO solvent peak at 39.52 ppm.

2D COSY (Correlation Spectroscopy):

Experiment: Gradient-enhanced COSY (e.g., cosygpqf).

Purpose: To identify proton-proton spin-spin couplings within the molecule.

Data Points: 2048 in F2, 256-512 in F1.

Number of Scans: 4-8 per increment.

2D HSQC (Heteronuclear Single Quantum Coherence):
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Experiment: Gradient-enhanced HSQC with multiplicity editing (e.g., hsqcedetgpsisp2.3).

Purpose: To identify direct one-bond correlations between protons and carbons. This helps

in assigning carbons directly attached to protons and distinguishing between CH, CH₂,

and CH₃ groups.

Data Points: 1024 in F2, 256 in F1.

Number of Scans: 8-16 per increment.

2D HMBC (Heteronuclear Multiple Bond Correlation):

Experiment: Gradient-enhanced HMBC (e.g., hmbcgplpndqf).

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This

is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

Data Points: 2048 in F2, 256-512 in F1.

Number of Scans: 16-32 per increment.

Visualizing the Elucidation Workflow and Key
Correlations
The following diagrams, generated using Graphviz, illustrate the logical workflow for the

structural elucidation of cholesteryl sulfate using NMR and highlight the key HMBC correlations

that confirm the position of the sulfate group.
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Key Structural Fragment of Cholesteryl Sulfate

Diagnostic HMBC Correlations
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To cite this document: BenchChem. [A Comparative Guide to the Structural Elucidaion of
Cholesteryl Sulfate via NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594431#nmr-spectroscopy-for-structural-
elucidation-of-cholesteryl-sulfate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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